![molecular formula C21H27N3O5S B2609078 N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878058-09-4](/img/structure/B2609078.png)
N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a metabolic pathway that is dysregulated in cancer cells.
Scientific Research Applications
Chemical Synthesis and Structure Analysis :
- The compound, closely related to the target molecule, was synthesized from sulfonyl azide, cyclohexanone, and morpholine, showing significant conjugation in its structure (Efimov et al., 2016).
Antifungal Agents Development :
- Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, which include the compound , have been identified as fungicidal agents against Candida and Aspergillus species (Bardiot et al., 2015).
Anticancer Activity :
- A series of indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring, closely related to the specified compound, showed promising inhibition of breast cancer cells (Gaur et al., 2022).
Synthesis of Novel Compounds and Molecular Structures :
- Research into the synthesis of novel compounds containing elements of the target molecule, like morpholine and indoles, provides insights into diverse molecular structures and their properties (Kanagarajan et al., 2010).
Enzyme Inhibitor Development :
- Studies have explored the use of similar compounds in developing inhibitors for enzymes like α-glucosidase and acetylcholinesterase, indicating potential therapeutic applications (Abbasi et al., 2019).
Exploration of New Synthetic Pathways :
- The compound has been involved in studies exploring new synthetic pathways for creating indole derivatives, contributing to the development of novel pharmacological agents (Borisov et al., 2007).
properties
IUPAC Name |
N-cyclopentyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c25-20(22-16-5-1-2-6-16)15-30(27,28)19-13-24(18-8-4-3-7-17(18)19)14-21(26)23-9-11-29-12-10-23/h3-4,7-8,13,16H,1-2,5-6,9-12,14-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHNGOVLNCFBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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